N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is a benzimidazole-derived aromatic amide compound characterized by a benzimidazole core linked to a phenyl ring via a C–N bond. The 4-position of the benzamide moiety is substituted with a dibutylsulfamoyl group (-SO₂N(C₄H₉)₂), conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-3-5-18-32(19-6-4-2)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-9-10-22(20-23)27-30-25-12-7-8-13-26(25)31-27/h7-17,20H,3-6,18-19H2,1-2H3,(H,29,33)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUOCQWAOOQEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA damage response.
Mode of Action
The compound interacts with its target through a covalent bond . This covalent interaction ensures a strong and specific binding to the C522 residue of p97, which can lead to a more potent and durable inhibitory effect compared to non-covalent inhibitors.
Result of Action
The compound’s action results in the inhibition of p97, leading to disruption of protein homeostasis and cell cycle regulation. This can induce cell death, particularly in cancer cells that are heavily reliant on these processes. Therefore, the compound has potential as an anticancer agent.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The general formula can be represented as:
This structure includes a benzimidazole ring, a phenyl group, and a sulfamoyl group, which contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Escherichia coli, and Candida albicans. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, demonstrating potent antimicrobial effects. Notably, compounds with similar structural motifs to our compound showed MIC values as low as 1 µg/mL against S. aureus .
| Compound ID | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 3ao | <1 | Staphylococcus aureus |
| 3aq | 3.9 | Candida albicans |
| 3ad | 7.8 | Escherichia coli |
Anticancer Activity
In addition to antimicrobial properties, benzimidazole derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Research Findings
A study on structurally related compounds indicated that they could inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds were found to induce apoptosis through the activation of caspase pathways .
| Compound ID | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 12 | A549 |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies suggest that these compounds may bind effectively to proteins involved in cell division and metabolic processes .
Molecular Docking Insights
Molecular docking simulations have identified potential interactions with:
- FtsZ proteins : Essential for bacterial cell division.
- Pyruvate kinases : Involved in glycolysis and energy metabolism in cancer cells.
These interactions suggest a dual mechanism where the compound could inhibit both microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The dibutylsulfamoyl group in the target compound likely increases membrane permeability compared to methoxy (Compound 11) or hydroxyl (Compound 14) substituents .
- Electron Effects: Electron-withdrawing groups (e.g., -NO₂ in W1) enhance antimicrobial activity, while electron-donating groups (e.g., -OCH₃ in W17) favor anticancer effects . The sulfamoyl group (-SO₂N) in the target compound may balance both properties.
- Steric Hindrance : The bulky dibutyl chain may reduce binding affinity to compact active sites compared to smaller substituents like -Cl (Compound 6 in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
